1,6,8-trichloro-4-(4-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline
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Overview
Description
1,6,8-trichloro-4-(4-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including chloro, nitro, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1,6,8-trichloro-4-(4-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the cyclopenta[c]quinoline core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of chloro groups: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of nitrophenyl groups: Nitration reactions are performed using nitric acid and sulfuric acid.
Incorporation of the sulfanyl group: This step involves the reaction of the intermediate compound with a thiol reagent under suitable conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,6,8-trichloro-4-(4-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6,8-trichloro-4-(4-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research on this compound may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,6,8-trichloro-4-(4-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
1,6,8-trichloro-4-(4-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the position or type of functional groups.
Other cyclopenta[c]quinoline derivatives: These compounds share the same core structure but have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H18Cl3N3O4S |
---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
1,6,8-trichloro-4-(4-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C24H18Cl3N3O4S/c25-13-9-15-21-16(11-20(22(21)27)35-19-4-2-1-3-18(19)30(33)34)23(28-24(15)17(26)10-13)12-5-7-14(8-6-12)29(31)32/h1-10,16,20-23,28H,11H2 |
InChI Key |
VDAIXJBXHUVLFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C(=CC(=C4)Cl)Cl)NC2C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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